Glutaramate

Übersicht

Beschreibung

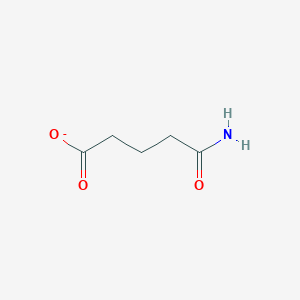

Glutaramate is a monocarboxylic acid anion that is obtained by removal of a proton from the carboxylic acid group of glutaramic acid. It is a conjugate base of a glutaramic acid.

Wissenschaftliche Forschungsanwendungen

Neurotransmission and Neurological Disorders

Glutamate is a well-known neurotransmitter involved in excitatory signaling in the brain. Glutaramate, being a derivative, shares some functional similarities. Research indicates that glutamate's excitotoxicity can lead to neuronal death and is implicated in several neuropsychiatric disorders, including epilepsy and depression .

Case Studies:

- A study highlighted the role of glutamate in epilepsy, demonstrating that excessive neuronal activity could stimulate tumor progression via glutamatergic synaptic input .

- Another investigation into major depressive disorder found decreased levels of glutamatergic metabolites in patients, suggesting a link between glutamate dysregulation and depression .

Metabolic Functions

This compound plays a role in amino acid metabolism. It is involved in transamination reactions where amino groups are transferred between amino acids and keto acids, facilitating energy production and nitrogen disposal .

Key Reactions:

- The transamination of α-ketoglutarate produces glutamate, which can then undergo deamination to release ammonia as urea .

- This metabolic pathway is crucial for maintaining nitrogen balance in the body, emphasizing the importance of this compound in metabolic health.

Pharmacological Applications

Research has explored glutamate's pharmacological properties, particularly its receptors' roles in various treatments. For instance, drugs targeting metabotropic glutamate receptors have shown promise in reducing stress responses and modulating neurotransmission .

Therapeutic Insights:

- Eglumetad (LY354740), an agonist of metabotropic glutamate receptors 2 and 3, has been studied for its potential to reduce cortisol levels and stress responses in animal models .

- The modulation of NMDA receptor activity is being investigated as a strategy for treating conditions like Huntington's disease, where glutamate excitotoxicity is a concern .

Clinical Research and Diagnostic Applications

In clinical settings, this compound's role as a biomarker for various neurological conditions is being explored. Advanced imaging techniques like Magnetic Resonance Spectroscopy (MRS) allow for the measurement of glutamate levels in the brain, providing insights into conditions such as schizophrenia and early psychosis .

Research Findings:

- A meta-analysis revealed alterations in glutamate levels among patients with schizophrenia compared to healthy controls, indicating its potential as a diagnostic marker .

- Studies using high-field MRS have shown that changes in brain metabolite concentrations can correlate with clinical symptoms in psychiatric disorders .

Analyse Chemischer Reaktionen

Hydrolysis by ω-Amidase

ω-Amidase catalyzes the hydrolysis of 2-oxoglutaramate (2-OGM) —a derivative of this compound—to 2-oxoglutarate (2-OG) and ammonia. This reaction is pivotal in nitrogen recycling and energy metabolism .

Reaction :

Key Data :

Transamination Reactions

This compound derivatives participate in transamination via ornithine aminotransferase (OAT) , converting ornithine and α-ketoglutarate to glutamate-5-semialdehyde (G5SSH) . This reaction links the urea cycle with glutamate metabolism .

Reaction :

Thermodynamic Insights :

-

Temperature Sensitivity :

Enzymatic Assays and Hydroxamate Formation

Glutamine Synthetase (GS) can utilize L-2-HGM as a substrate in the presence of hydroxylamine, forming γ-glutamyl hydroxamate . This reaction is used to measure GS activity .

Reaction :

Assay Conditions :

| Parameter | Value |

|---|---|

| pH | 7.4 |

| Temperature | 37°C |

| Detection | Ferric chloride complex (535 nm) |

| Extinction Coefficient | 850 M⁻¹cm⁻¹ |

Thermodynamic Analysis of Pathway Feasibility

The feasibility of this compound-involving pathways varies with temperature and cell type:

| Cell Type | Pathway | Change at 315.15 K |

|---|---|---|

| Neutrophils | Proline synthesis | +6 kJ/mol (increased feasibility) |

| Dendritic cells | OAT-mediated transamination | Steady increase with temperature |

Role in Immune Cell Metabolism

This compound derivatives like glutamate-5-semialdehyde are intermediates in proline and GABA biosynthesis. These pathways modulate oxidative stress and immune responses .

Key Reactions in Immune Cells :

-

Proline Synthesis :

-

GABA Production :

Eigenschaften

IUPAC Name |

5-amino-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFMAONWNTUZEW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NO3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.